Potency Comparison vs. Omaveloxolone (RTA 408) in Suppressing IFNγ-Induced Nitric Oxide Production
In a direct head-to-head assay using RAW 264.7 mouse macrophages stimulated with IFNγ, bardoxolone methyl (CDDO-Me) demonstrated approximately 2.3-fold greater potency in suppressing nitric oxide (NO) production compared to the clinically advanced analog omaveloxolone (RTA-408) [1]. The quantified IC50 values were 1.9 ± 0.8 nM for bardoxolone methyl and 4.4 ± 1.8 nM for omaveloxolone, establishing a clear quantitative advantage for the parent compound in this standard anti-inflammatory assay [1].
| Evidence Dimension | Inhibition of IFNγ-induced nitric oxide (NO) production (IC50) |
|---|---|
| Target Compound Data | 1.9 ± 0.8 nM |
| Comparator Or Baseline | Omaveloxolone (RTA-408): 4.4 ± 1.8 nM |
| Quantified Difference | Bardoxolone methyl is approximately 2.3-fold more potent (lower IC50). |
| Conditions | RAW 264.7 mouse macrophage cells; stimulated with IFNγ; NO release measured in cell culture media |
Why This Matters
For researchers modeling inflammation or screening for AIM activity, the 2.3-fold greater potency of bardoxolone methyl provides a higher signal-to-noise ratio and requires lower working concentrations, potentially reducing off-target effects at comparable efficacy levels.
- [1] Probst BL, Trevino I, McCauley L, et al. RTA 408, A Novel Synthetic Triterpenoid with Broad Anticancer and Anti-Inflammatory Activity. PLoS One. 2015 Apr 21;10(4):e0122942. View Source
